

# Natural Sources of 5-hydroxy-4-oxonorvaline: A Technical Guide

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## Compound of Interest

Compound Name: 5-Hydroxy-4-oxonorvaline

Cat. No.: B14161657

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## Introduction

**5-hydroxy-4-oxonorvaline** (HON), also known as the antibiotic RI-331, is a naturally occurring, non-proteinogenic amino acid with significant antifungal properties.[1][2] Its unique mechanism of action, targeting an enzyme essential for fungal survival but absent in mammals, makes it a compound of considerable interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the natural sources of HON, its biosynthesis, and detailed methodologies for its isolation and characterization.

## Natural Provenance

The primary and most well-documented natural source of **5-hydroxy-4-oxonorvaline** is the Gram-positive, filamentous bacterium of the genus *Streptomyces*. Specifically, it has been isolated from the culture broth of *Streptomyces akiyoshiensis* and another strain identified as *Streptomyces* sp. RI-331.[3] These soil-dwelling microorganisms are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

## Biosynthesis of 5-hydroxy-4-oxonorvaline

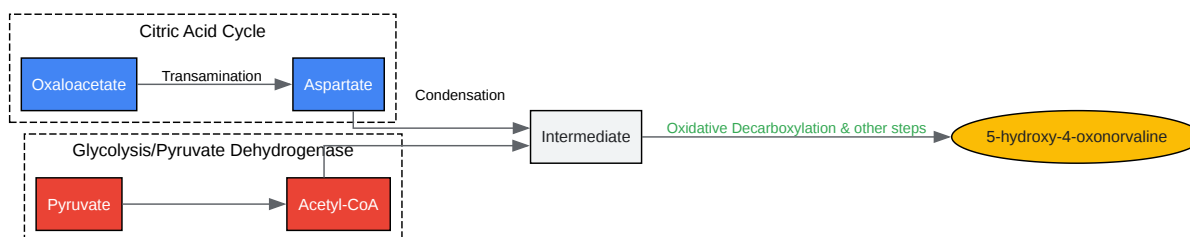
The biosynthetic pathway of HON in *Streptomyces akiyoshiensis* has been elucidated through isotopic labeling studies. The molecule is assembled from precursors derived from central

carbon metabolism.

Precursors:

- Aspartate: Provides a four-carbon backbone (C-1 to C-4).
- Acetate: The methyl carbon of acetate is incorporated to form the fifth carbon (C-5).

A proposed biosynthetic pathway involves the condensation of acetyl-CoA or malonyl-CoA with the  $\beta$ -carboxyl group of aspartate, followed by subsequent oxidative decarboxylation. This pathway shares similarities with the biosynthesis of other natural products, such as carbapenem antibiotics.



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Caption: Proposed Biosynthetic Pathway of **5-hydroxy-4-oxonorvaline**.

## Biological Activity and Mechanism of Action

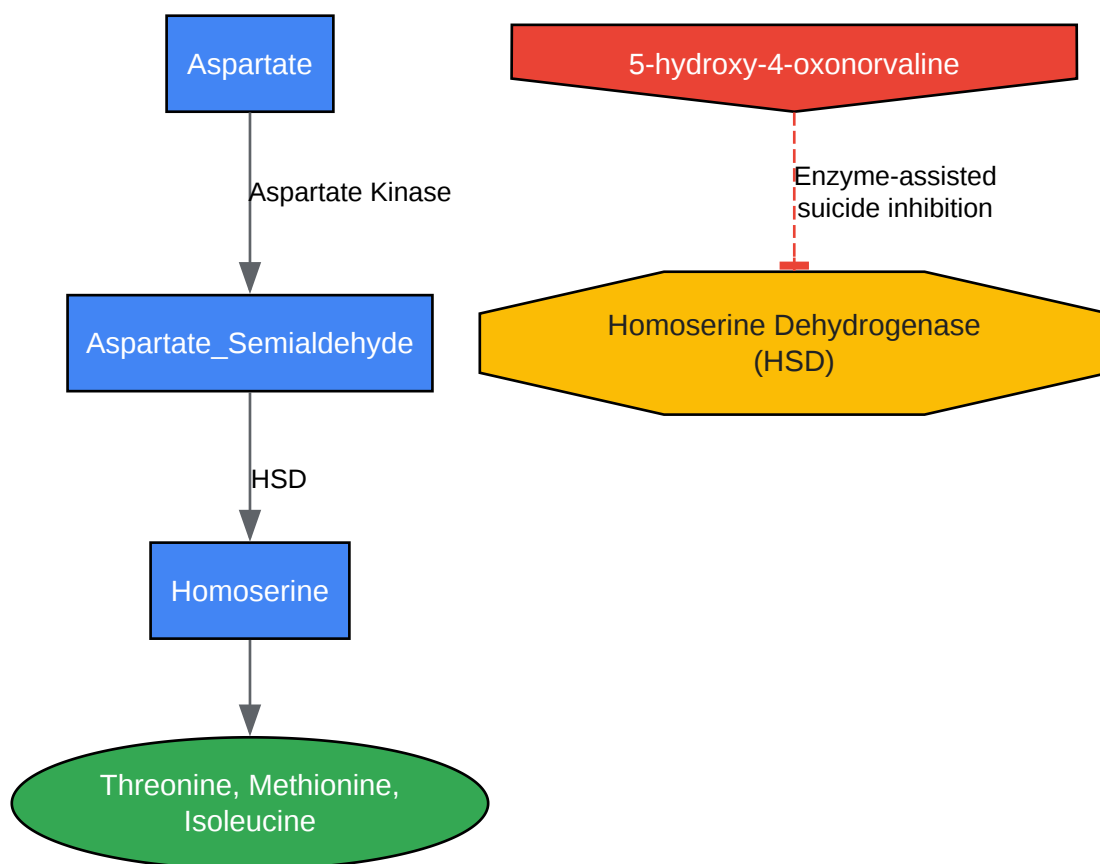
HON exhibits potent antifungal activity against a range of pathogenic fungi, including *Saccharomyces cerevisiae*.<sup>[1]</sup> Its mode of action is highly specific and has been characterized as "enzyme-assisted suicide."<sup>[4]</sup>

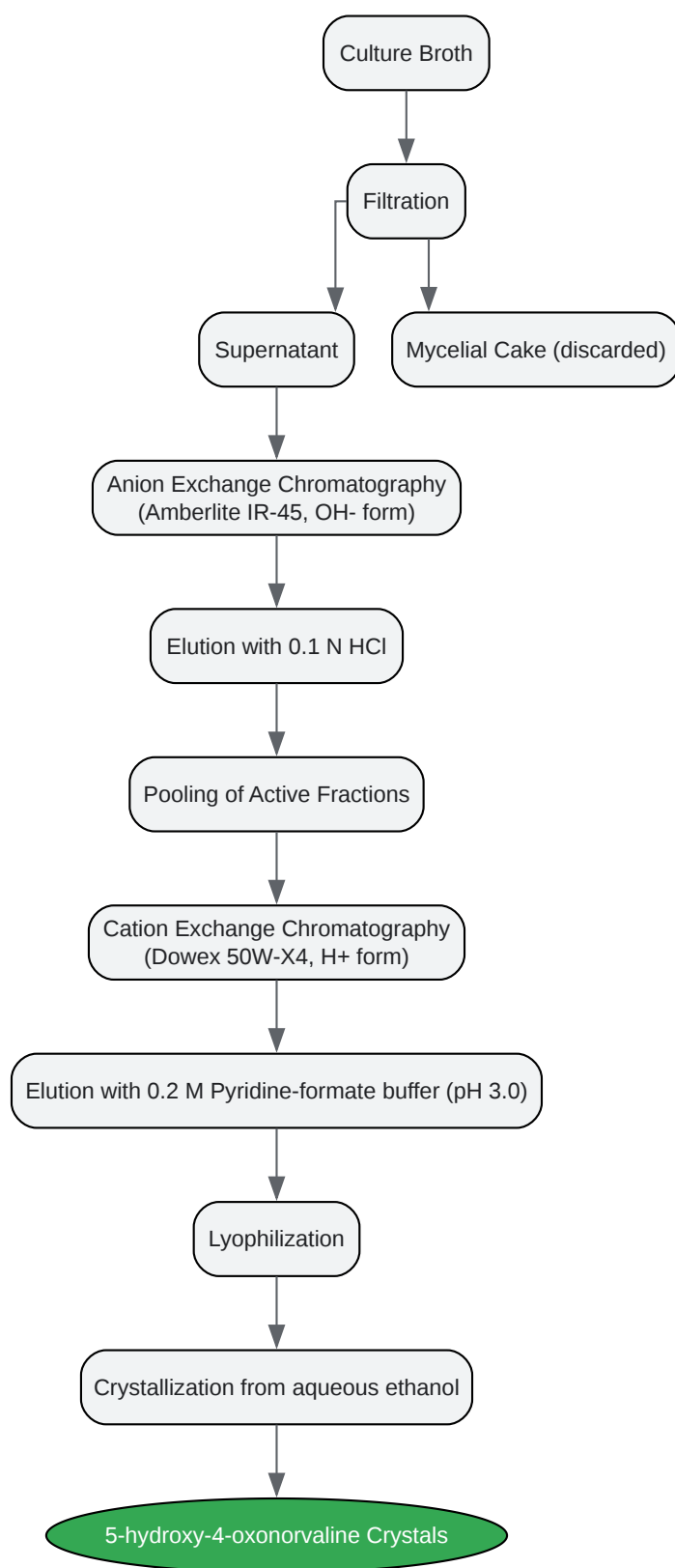
Target Enzyme: Homoserine Dehydrogenase (HSD)

HSD is a crucial enzyme in the aspartate metabolic pathway, which is responsible for the biosynthesis of essential amino acids such as threonine, isoleucine, and methionine in fungi,

bacteria, and plants. Notably, this pathway is absent in mammals, making HSD an attractive target for selective antifungal drugs.

**Inhibition Mechanism:** HON acts as a potent and irreversible inhibitor of HSD. Inside the fungal cell, HON enters the active site of HSD and, in an enzyme-dependent reaction, forms a covalent adduct with the nicotinamide adenine dinucleotide (NAD<sup>+</sup>) cofactor. This adduct remains tightly bound to the enzyme, leading to its inactivation and the subsequent depletion of essential amino acids, ultimately inhibiting protein synthesis and causing cell death.





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